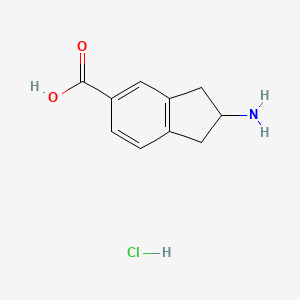
1-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)cyclobutan-1-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)cyclobutan-1-amine dihydrochloride, also known as 1-Methyl-4,5-dihydro-1H-imidazol-2-ylcyclobutan-1-amine dihydrochloride, is a synthetic compound that has been studied for its potential applications in a variety of fields, including medicine, biochemistry, and pharmacology. It has been found to have a variety of biochemical and physiological effects, which could be beneficial in laboratory experiments.
Applications De Recherche Scientifique
1-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)cyclobutan-1-amine dihydrochloride-dihydro-1H-imidazol-2-ylcyclobutan-1-amine dihydrochloride has been studied for its potential applications in a variety of scientific fields, including medicine, biochemistry, and pharmacology. Studies have shown that it can be used as a substrate for the enzyme monoamine oxidase (MAO) to catalyze the oxidation of monoamines. It has also been used in studies of the effects of monoamine oxidase inhibitors on the metabolism of monoamines. In addition, it has been used in studies of the effects of monoamine oxidase inhibitors on the activity of astrocytes and neurons.
Mécanisme D'action
1-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)cyclobutan-1-amine dihydrochloride-dihydro-1H-imidazol-2-ylcyclobutan-1-amine dihydrochloride acts as a substrate for the enzyme monoamine oxidase (MAO), which catalyzes the oxidation of monoamines. The reaction occurs in an anhydrous environment, and the temperature should be maintained between 0 and 20 °C. The reaction yields this compound-dihydro-1H-imidazol-2-ylcyclobutan-1-amine dihydrochloride as the main product, with some minor by-products.
Biochemical and Physiological Effects
This compound-dihydro-1H-imidazol-2-ylcyclobutan-1-amine dihydrochloride has been found to have a variety of biochemical and physiological effects. In particular, it has been found to inhibit the activity of monoamine oxidase (MAO), which is involved in the metabolism of monoamines. This inhibition can lead to an increase in monoamine levels in the body, which can have a variety of effects, including increased alertness, improved mood, and increased energy. In addition, it has been found to have anti-inflammatory effects, as well as anti-apoptotic effects, which could be beneficial in certain medical applications.
Avantages Et Limitations Des Expériences En Laboratoire
1-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)cyclobutan-1-amine dihydrochloride-dihydro-1H-imidazol-2-ylcyclobutan-1-amine dihydrochloride has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable in an anhydrous environment. In addition, it has a variety of biochemical and physiological effects, which can be beneficial in certain experiments. However, it also has some limitations. It is not very soluble in water, which can make it difficult to use in certain experiments. In addition, its effects can vary depending on the concentration of the compound and the conditions of the experiment.
Orientations Futures
1-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)cyclobutan-1-amine dihydrochloride-dihydro-1H-imidazol-2-ylcyclobutan-1-amine dihydrochloride has a variety of potential future directions for research. One potential direction is to further study its biochemical and physiological effects, as well as its effects on monoamine levels in the body. In addition, it could be studied for its potential applications in medical treatments, such as for the treatment of neurological disorders or for the treatment of inflammation. Finally, it could be studied for its potential applications in the development of new drugs or drug delivery systems.
Méthodes De Synthèse
1-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)cyclobutan-1-amine dihydrochloride-dihydro-1H-imidazol-2-ylcyclobutan-1-amine dihydrochloride can be synthesized by the reaction of 1-methyl-4,5-dihydro-1H-imidazol-2-ylcyclobutan-1-amine with hydrochloric acid. The reaction occurs in an anhydrous environment, and the temperature should be maintained between 0 and 20 °C. The reaction yields this compound-dihydro-1H-imidazol-2-ylcyclobutan-1-amine dihydrochloride as the main product, with some minor by-products.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)cyclobutan-1-amine dihydrochloride' involves the reaction of 1-methyl-4,5-dihydro-1H-imidazole-2-carboxylic acid with cyclobutanone followed by reduction and reductive amination to obtain the final product as a dihydrochloride salt.", "Starting Materials": ["1-methyl-4,5-dihydro-1H-imidazole-2-carboxylic acid", "cyclobutanone", "sodium borohydride", "ammonium chloride", "hydrochloric acid", "water"], "Reaction": ["Step 1: Reaction of 1-methyl-4,5-dihydro-1H-imidazole-2-carboxylic acid with cyclobutanone in the presence of a Lewis acid catalyst to form 1-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)cyclobutan-1-one", "Step 2: Reduction of 1-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)cyclobutan-1-one with sodium borohydride in methanol to form 1-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)cyclobutan-1-ol", "Step 3: Reductive amination of 1-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)cyclobutan-1-ol with ammonium chloride and sodium cyanoborohydride in methanol to form 1-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)cyclobutan-1-amine", "Step 4: Formation of the dihydrochloride salt of 1-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)cyclobutan-1-amine by treatment with hydrochloric acid in water."] } | |
Numéro CAS |
2649061-77-6 |
Formule moléculaire |
C8H17Cl2N3 |
Poids moléculaire |
226.1 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



